Trioxifene
Overview
Description
Trioxifene is a selective estrogen receptor modulator that was developed for its potential use in treating breast cancer and prostate cancer. It exhibits competitive binding activity against estradiol for the estrogen receptor alpha and antagonistic activity against estrogen receptor alpha-mediated gene expression . Despite its promising properties, this compound was abandoned during preclinical and clinical development .
Mechanism of Action
Target of Action
Trioxifene, also known as LY-133,314, is a selective estrogen receptor modulator (SERM) that primarily targets the estrogen receptor alpha (ERα) . The ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .
Mode of Action
This compound exhibits competitive binding activity against estradiol for the ERα . It acts as an antagonist, inhibiting ERα-mediated gene expression Instead, it blocks the receptor and prevents estradiol from binding, thereby inhibiting the gene expression mediated by ERα .
Biochemical Pathways
By blocking ERα, this compound can disrupt the normal signaling pathways of estrogen, potentially leading to altered cell growth and differentiation .
Pharmacokinetics
As a serm, it is expected to have good oral bioavailability and to be metabolized in the liver
Result of Action
This compound has been shown to inhibit metastasis and extend survival in certain animal models of cancer . For example, in a rat prostatic carcinoma model, this compound significantly inhibited metastasis from the primary tumor and extended survival . It also inhibited the proliferation of cancer cells at micromolar levels in vitro .
Action Environment
Factors such as the presence of other medications, patient’s hormonal status, and genetic variations in the estrogen receptors could potentially influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Trioxifene interacts with the estrogen receptor α (ERα), exhibiting competitive binding activity against estradiol . This interaction is antagonistic in nature, inhibiting ERα-mediated gene expression .
Cellular Effects
This compound has been shown to inhibit metastasis and extend survival in the PAIII rat prostatic carcinoma model . It significantly inhibits PAIII metastasis from the primary tumor to the gluteal and iliac lymph nodes . This compound also significantly inhibits the proliferation of PAIII cells at micromolar levels in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the estrogen receptor α (ERα). It competes with estradiol for binding to the ERα, and once bound, it exhibits antagonistic activity, inhibiting ERα-mediated gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, continual administration of this compound has been shown to significantly extend the survival of PAIII-bearing rats . It does not slow the growth of the primary tumor in the tail .
Dosage Effects in Animal Models
In animal models, the administration of this compound at doses of 2.0, 4.0, 20.0, or 40.0 mg/kg-day for 30 days produced significant inhibition of PAIII metastasis . The effects of this compound were dose-related, with higher doses resulting in greater inhibition of metastasis .
Metabolic Pathways
As a selective estrogen receptor modulator (SERM), it is likely to interact with enzymes and cofactors involved in estrogen signaling and metabolism .
Transport and Distribution
As a SERM, it is likely to be transported to cells expressing the estrogen receptor, where it can exert its effects .
Subcellular Localization
Given its mode of action as a SERM, it is likely to localize to the nucleus where the estrogen receptor is located .
Preparation Methods
The synthesis of trioxifene involves the condensation of beta-tetralone with phenyl 4-methoxybenzoate using sodium amide in tetrahydrofuran, resulting in 3,4-dihydro-1-(4-methoxybenzoyl)-2(1H)-naphthalenone. This intermediate is then subjected to a Grignard reaction with 4-methoxyphenylmagnesium bromide
Chemical Reactions Analysis
Trioxifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common, given its structural stability.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings.
Scientific Research Applications
Comparison with Similar Compounds
Trioxifene is similar to other selective estrogen receptor modulators such as tamoxifen and raloxifene. it is unique in its specific binding affinity and antagonistic activity against estrogen receptor alpha . Similar compounds include:
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used for preventing osteoporosis and reducing the risk of breast cancer in postmenopausal women.
This compound’s unique structure and binding properties distinguish it from these compounds, although it shares similar therapeutic goals.
Biological Activity
Trioxifene, also known as LY-133,314 or this compound mesylate, is a selective estrogen receptor modulator (SERM) that has been investigated primarily for its potential use in treating breast cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, side effects, and comparison with other antiestrogens like tamoxifen.
This compound exhibits competitive binding activity against estradiol for the estrogen receptor (ERα), displaying both antagonistic and partial agonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated gene expression, which is crucial in the proliferation of estrogen-dependent tumors. The compound's affinity for the rat estrogen receptor is approximately 20% relative to estradiol, indicating a moderate level of activity .
Phase I/II Trials
A significant study evaluated the effectiveness of this compound mesylate in patients with advanced breast cancer. The trial involved 69 patients who received varying doses (5 mg, 10 mg, and 20 mg) twice daily. The results indicated:
- Complete Response : 10% (5 patients)
- Partial Response : 42% (22 patients)
- No Change : 17% (9 patients)
The median time to progression was reported as 12 months, with positive estrogen receptor status correlating with higher response rates . Notably, higher doses did not yield significantly better responses than lower doses.
Comparison with Tamoxifen
This compound was compared to tamoxifen in terms of efficacy and toxicity. While both drugs demonstrated similar therapeutic efficacy, this compound was associated with different endocrine effects. For instance, it resulted in a dose-dependent decrease in luteinizing hormone (LH) and a lesser decrease in follicle-stimulating hormone (FSH), indicating some intrinsic estrogenic action .
Side Effects
The safety profile of this compound shows that it is generally well-tolerated. Common side effects include:
- Hot Flashes : 20%
- Leukopenia : 41%
- Nausea : 31%
The incidence of side effects was found to be non-dose dependent, suggesting that even at lower doses, patients might experience similar adverse effects .
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of this compound:
- Inhibition of Metastasis : In a rat prostate carcinoma model (PAIII), this compound demonstrated significant inhibition of metastasis and extended survival compared to untreated controls .
- Hormonal Effects : Research indicated that during treatment with this compound, growth hormone release was enhanced during L-dopa stimulation tests, contrasting with the decreased release observed during tamoxifen treatment .
Summary Table of Clinical Findings
Study/Trial | Patient Count | Complete Response | Partial Response | Median Time to Progression | Side Effects |
---|---|---|---|---|---|
Phase I/II Trial | 69 | 10% | 42% | 12 months | Hot flashes (20%), Leukopenia (41%) |
Comparison with Tamoxifen | N/A | Similar efficacy | Similar toxicity | N/A | Different endocrine effects |
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLINDYFMDHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68307-81-3 (methanesulfonate) | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212997 | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-84-1 | |
Record name | Trioxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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